molecular formula C11H19N3 B12099816 2-methyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine

2-methyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine

Cat. No.: B12099816
M. Wt: 193.29 g/mol
InChI Key: PZNOQNBHUNWTMN-UHFFFAOYSA-N
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Description

2-methyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a suitable aldehyde or ketone can lead to the formation of the benzodiazole ring system. This is followed by alkylation reactions to introduce the 2-methyl and propan-1-amine groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine group or the benzodiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Scientific Research Applications

2-methyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-methyl-1-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)propan-1-amine

InChI

InChI=1S/C11H19N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h7,10H,3-6,12H2,1-2H3,(H,13,14)

InChI Key

PZNOQNBHUNWTMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=C(N1)CCCC2)N

Origin of Product

United States

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